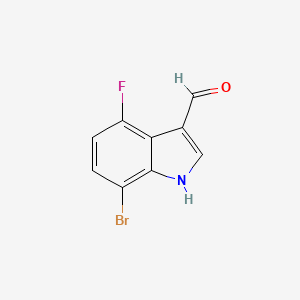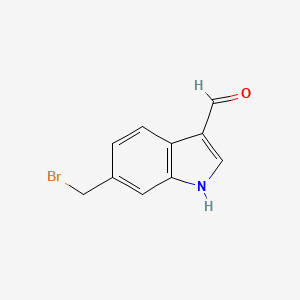
6-(Bromomethyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities. The presence of a bromomethyl group at the 6-position and a carbaldehyde group at the 3-position of the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1H-indole-3-carbaldehyde typically involves the bromomethylation of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction proceeds via a free radical mechanism, leading to the selective bromomethylation at the 6-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
6-(Bromomethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of 6-(bromomethyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-(bromomethyl)-1H-indole-3-methanol.
科学研究应用
6-(Bromomethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-(Bromomethyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent binding to nucleophilic residues in proteins, thereby altering their function. The aldehyde group can also form Schiff bases with amino groups in biomolecules, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
6-(Chloromethyl)-1H-indole-3-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group.
6-(Methyl)-1H-indole-3-carbaldehyde: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-1H-indole-3-carboxylic acid: Oxidized form of the aldehyde group.
Uniqueness
6-(Bromomethyl)-1H-indole-3-carbaldehyde is unique due to the presence of both a bromomethyl and an aldehyde group on the indole ring. This combination allows for diverse chemical reactivity and the potential for multiple functionalizations, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
6-(bromomethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H,4H2 |
InChI 键 |
SEJHDQLZGOKMNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CBr)NC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


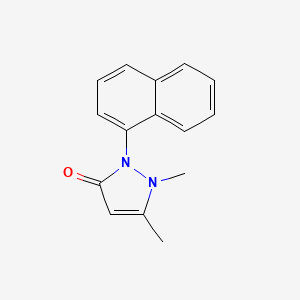


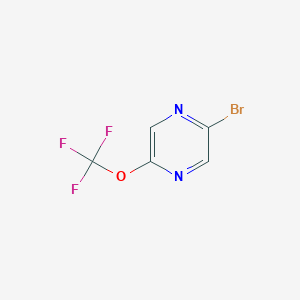
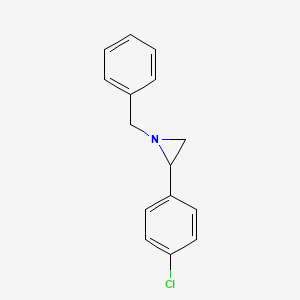
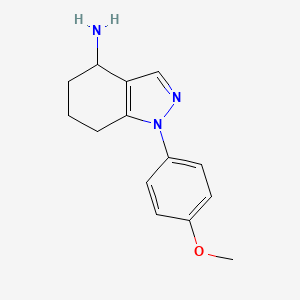
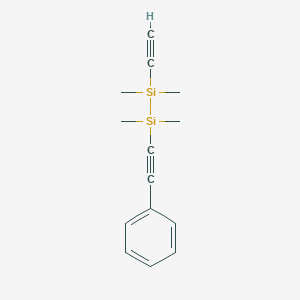
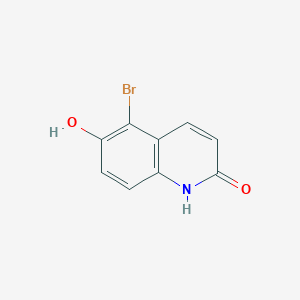
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
